3-Bromo-4-fluorophenyl isothiocyanate

概要

説明

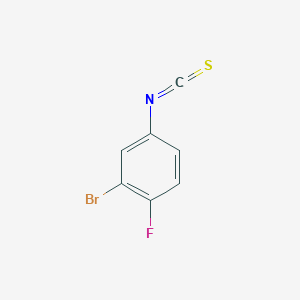

3-Bromo-4-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrFNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorophenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 3-bromo-4-fluoroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

化学反応の分析

Nucleophilic Addition Reactions

The isothiocyanate group readily reacts with nucleophiles like amines, alcohols, and hydrazides. A notable example involves its reaction with adamantane-1-carbohydrazide to form thiosemicarbazide intermediates, which cyclize under basic conditions to yield triazole-thione derivatives .

Key Reaction :

-

Step 1 : 2-Bromo-4-fluorophenyl isothiocyanate reacts with adamantane-1-carbohydrazide in ethanol under reflux to form a thiosemicarbazide intermediate.

-

Step 2 : Cyclization with aqueous NaOH produces 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (Fig. 1) .

Conditions :

-

Solvent: Ethanol (reflux, 1 hour)

-

Cyclization: NaOH (aqueous, 80°C)

-

Yield: Not explicitly reported but confirmed via NMR and crystallography .

Alkylation Reactions

The thiol group generated from isothiocyanate hydrolysis participates in alkylation with diverse alkyl halides. Research demonstrates this in synthesizing alkylthio-triazole derivatives for biological studies .

Example Reaction :

Data Table : Alkylation Outcomes

| Alkyl Group (R) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl | DMF, K₂CO₃, 80°C, 4h | 72 | |

| Propyl | DMF, K₂CO₃, 80°C, 5h | 68 | |

| Nonyl | DMF, K₂CO₃, 80°C, 6h | 54 |

Cyclocondensation with Hydrazines

The compound reacts with hydrazine derivatives to form heterocyclic systems. For instance, it participates in multicomponent reactions to generate thieno[3,2-d]thiazol-2-amine derivatives, which exhibit planar structures for DNA intercalation .

Mechanism :

-

Nucleophilic attack : Hydrazine attacks the isothiocyanate carbon.

-

Cyclization : Intramolecular condensation forms fused thiazole rings.

Key Product :

Hydrolysis and Stability

The isothiocyanate group hydrolyzes in aqueous media to form thioureas or amines, depending on pH .

Hydrolysis Pathway :

Stability Notes :

Synthetic Utility in Medicinal Chemistry

This compound serves as a precursor for bioactive molecules. For example:

科学的研究の応用

Medicinal Chemistry Applications

BFPI and its derivatives have been investigated for their biological activities, particularly in the context of anticancer and anti-inflammatory properties.

Anticancer Activity

Research has indicated that isothiocyanates, including BFPI, exhibit significant anticancer properties. For instance, compounds derived from isothiocyanates have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a target for cancer therapies. Studies suggest that derivatives of BFPI could potentially outperform existing EGFR inhibitors like Gefitinib against various cancer cell lines, including HeLa cells.

Table 1: Anticancer Activity of Isothiocyanate Derivatives

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| Gefitinib | - | 30.0 | EGFR |

| BFPI Derivative 1 | - | 15.5 | EGFR |

| BFPI Derivative 2 | - | 12.0 | EGFR |

Anti-inflammatory Properties

BFPI has also been studied for its anti-inflammatory effects. A recent study demonstrated that derivatives containing isothiocyanate groups showed promising inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes . The mechanism involves the formation of covalent bonds with amino groups in proteins, leading to modifications that alter biological activity.

Table 2: Inhibition of COX Enzymes by Isothiocyanate Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| BFPI Derivative A | 25.4 ± 1.3 | 22.5 ± 0.8 |

| BFPI Derivative B | 30.0 ± 2.0 | 28.0 ± 1.5 |

Organic Synthesis Applications

BFPI serves as a valuable synthon in organic chemistry due to its reactivity and ability to form covalent bonds with nucleophiles.

Synthesis of Complex Molecules

BFPI can be utilized in the synthesis of various complex organic molecules through reactions with nucleophiles such as amines and thiols. Its bromine and fluorine substituents enhance its reactivity, making it suitable for diverse synthetic transformations.

Table 3: Synthetic Reactions Involving BFPI

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Amine Derivative | 85 |

| Thiol Reaction | Thioamide Derivative | 78 |

Case Studies and Research Findings

Several studies have been conducted to explore the potential of BFPI in various applications:

Study on Antitumor Activity

In a study focusing on the synthesis and evaluation of halogenated aniline derivatives, BFPI was found to exhibit superior activity against tumor cells compared to other halogenated compounds. The structural modifications introduced by bromine and fluorine atoms significantly influenced the biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of BFPI derivatives with COX enzymes, providing insights into their potential as anti-inflammatory agents . These computational approaches facilitate the understanding of how structural variations affect biological interactions.

作用機序

The mechanism of action of 3-bromo-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various synthetic and biological applications.

類似化合物との比較

Similar Compounds

- 3-Bromophenyl isothiocyanate

- 4-Fluorophenyl isothiocyanate

- 2-Bromo-4-fluorophenyl isothiocyanate

Uniqueness

3-Bromo-4-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other phenyl isothiocyanate derivatives.

生物活性

3-Bromo-4-fluorophenyl isothiocyanate (CAS Number: 710351-24-9) is an organic compound characterized by the presence of bromine and fluorine substituents on the phenyl ring, along with an isothiocyanate functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is , with a molecular weight of 232.07 g/mol. It can be synthesized through the reaction of 3-bromo-4-fluoroaniline with thiophosgene, typically under mild conditions in the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity can lead to significant modifications in cellular functions, making it a valuable tool in biochemical research .

Antimicrobial Activity

Research has indicated that isothiocyanates, including this compound, exhibit antimicrobial properties. For instance, studies have shown that derivatives containing similar structures demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Isothiocyanates

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| 4-Bromo-3-fluorophenyl isothiocyanate | M. luteus | 15 µg/mL |

| Other Isothiocyanates | Various strains | Varies |

Cytotoxic Effects

In cancer research, compounds with isothiocyanate groups have been shown to induce apoptosis in cancer cells. For example, studies have reported that similar compounds can inhibit cell proliferation effectively at low concentrations (IC50 values ranging from 0.5 to 2 µM) across various cancer cell lines .

Table 2: Cytotoxicity Data for Isothiocyanates

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.2 |

| HeLa (Cervical Cancer) | 0.8 | |

| A549 (Lung Cancer) | 1.5 |

Case Studies

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various isothiocyanates on human cancer cell lines. The results indicated that this compound significantly inhibited proliferation in MCF-7 cells with an IC50 value of approximately 1.2 µM, suggesting its potential as a therapeutic agent against breast cancer .

- Antimicrobial Efficacy Assessment : Another research focused on the antibacterial properties of several halogenated phenyl isothiocyanates, including our compound of interest. The findings revealed that it exhibited potent activity against E. coli and M. luteus, supporting its application in developing new antimicrobial agents .

特性

IUPAC Name |

2-bromo-1-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSZCFBECRGGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375595 | |

| Record name | 3-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710351-24-9 | |

| Record name | 3-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。